molecular formula C24H24N2O2S B11231096 N-[3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]thiophene-2-carboxamide CAS No. 1071401-16-5

N-[3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]thiophene-2-carboxamide

Cat. No.: B11231096
CAS No.: 1071401-16-5
M. Wt: 404.5 g/mol
InChI Key: LACSTHJWACFGEI-UHFFFAOYSA-N
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Description

N-[3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a cyclopentyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be synthesized through a Friedel-Crafts acylation reaction, where 4-methylbenzoyl chloride reacts with cyclopentane in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amide Bond Formation: The resulting cyclopentyl ketone is then reacted with 3-aminophenylthiophene-2-carboxamide. This step involves the formation of an amide bond, typically facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the purification processes to handle larger quantities.

Chemical Reactions Analysis

Types of Reactions

N-[3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the cyclopentyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: HNO3, Br2

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-[3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound’s thiophene ring makes it a candidate for use in organic electronic materials, such as organic semiconductors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism by which N-[3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]thiophene-2-carboxamide exerts its effects depends on its application:

    Biological Activity: If used as a drug, the compound may interact with specific enzymes or receptors, modulating their activity. The cyclopentyl and phenyl groups could enhance binding affinity through hydrophobic interactions, while the amide bond may form hydrogen bonds with the target.

    Electronic Properties: In materials science, the thiophene ring can facilitate electron delocalization, contributing to the compound’s conductivity and making it suitable for use in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-methylphenyl)thiophene-2-carboxamide]: Lacks the cyclopentyl group, which may affect its biological and electronic properties.

    N-[3-(cyclopentyl)phenyl]thiophene-2-carboxamide: Lacks the 4-methylphenyl group, potentially altering its interaction with biological targets.

Uniqueness

N-[3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]thiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific properties that are not present in similar compounds. The presence of both the cyclopentyl and 4-methylphenyl groups, along with the thiophene ring, provides a distinct set of chemical and physical characteristics that can be leveraged in various applications.

Properties

CAS No.

1071401-16-5

Molecular Formula

C24H24N2O2S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-[[1-(4-methylphenyl)cyclopentanecarbonyl]amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C24H24N2O2S/c1-17-9-11-18(12-10-17)24(13-2-3-14-24)23(28)26-20-7-4-6-19(16-20)25-22(27)21-8-5-15-29-21/h4-12,15-16H,2-3,13-14H2,1H3,(H,25,27)(H,26,28)

InChI Key

LACSTHJWACFGEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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